

Prunetrin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Prunetrin	
Cat. No.:	B1255423	Get Quote

CAS Number: 154-36-9

This technical guide provides an in-depth overview of the isoflavonoid **Prunetrin**, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, experimental protocols for its study, and its known biological activities, with a focus on its underlying signaling pathways.

Chemical and Physical Properties

Prunetrin, a glycosyloxyisoflavone, is a naturally occurring compound found in various plants, including red clover (Trifolium pratense) and Dalbergia sissoo.[1] Chemically, it is the 4'-O- β -D-glucoside of prunetin.[1]

Structure and Identification

Property	Value
IUPAC Name	5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4- one[2]
Molecular Formula	C22H22O10[2]
Molecular Weight	446.4 g/mol [2]
SMILES	COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O[2]
CAS Number	154-36-9[2]



Physicochemical Data

Property	Value
Physical Description	Solid[2]
Melting Point	181 °C[2]
Boiling Point	Data not available in the reviewed literature.
Solubility	General information suggests solubility in organic solvents like ethanol and DMSO.[3][4] Quantitative solubility data in water, ethanol, and DMSO are not readily available in the reviewed literature.
рКа	An experimentally determined pKa value for Prunetrin is not readily available in the reviewed literature.

Experimental Protocols Isolation and Purification from Trifolium pratense (Red Clover)

The following is a general protocol for the extraction and isolation of isoflavones, including **Prunetrin**, from red clover. Specific parameters may require optimization.

1. Extraction:

- Plant Material: Dried and powdered aerial parts of Trifolium pratense.
- Solvent: A solution of 50% ethanol in water is commonly used for extraction.
- Method: Ultrasound-assisted extraction (UAE) can be employed. A typical procedure involves a 30-minute extraction at a frequency of 50 kHz and a temperature of 60 ± 2 °C.[5]
- Post-Extraction: The mixture is cooled, centrifuged to remove solid plant material, and the supernatant is collected.[5]



- 2. Purification by High-Performance Liquid Chromatography (HPLC):
- Column: A C18 reversed-phase column is suitable for the separation of isoflavones.[5][6][7]
- Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and acetonitrile or methanol is typically used.[5][6][7][8]
- Detection: A UV detector set at approximately 260 nm is appropriate for detecting isoflavones.[6]
- Example Gradient: A linear gradient from a lower to a higher percentage of the organic solvent allows for the sequential elution of compounds with increasing hydrophobicity. The exact gradient profile will need to be optimized for the specific column and instrument.

Characterization

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral data for **Prunetrin** are essential for its structural confirmation. While a complete, assigned dataset was not found in the reviewed literature, the general regions for proton and carbon signals of the isoflavone and glucose moieties are predictable.
- 2. Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of **Prunetrin**. The fragmentation pattern will typically involve the loss of the glucose moiety and subsequent fragmentation of the prunetin aglycone. Common neutral losses from the aglycone in positive ion mode include H2O and CO. [9] In negative ion mode, the loss of a methyl radical (CH3•) from the methoxy group can be observed.[9]

Biosynthesis

Prunetrin is an isoflavonoid glycoside, and its biosynthesis follows the general phenylpropanoid pathway. The core isoflavonoid structure is synthesized from the amino acid phenylalanine.[10] This is followed by a series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) to form the isoflavone aglycone, prunetin. The final step in the biosynthesis of **prunetrin** is the



glycosylation of prunetin, where a glucose molecule is attached, a reaction catalyzed by a glycosyltransferase.

Prunetrin Biosynthesis Overview

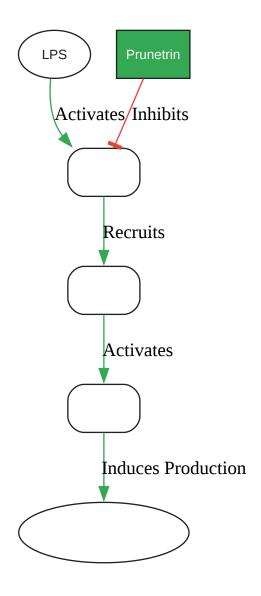
Biological Activities and Signaling Pathways

Prunetrin has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.

Anti-inflammatory Activity

Prunetrin exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. **Prunetrin** has been shown to inhibit this pathway.[11]





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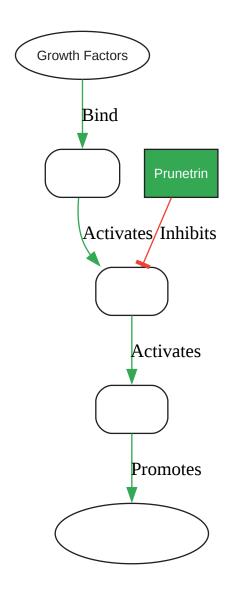
Prunetrin's Inhibition of the TLR4/MyD88 Pathway

Anti-cancer Activity

Prunetrin has been investigated for its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.[12] Its mechanisms of action include the induction of cell cycle arrest and apoptosis.

One of the key signaling pathways implicated in **Prunetrin**'s anti-cancer effects is the Akt/mTOR pathway. The Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. **Prunetrin** has been shown to inhibit the phosphorylation of both Akt and mTOR, thereby suppressing this pro-survival pathway and promoting apoptosis in cancer cells.[11][12]





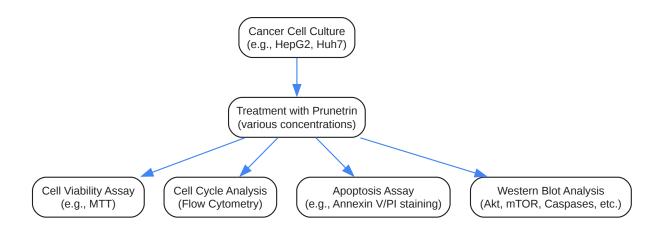
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Prunetrin's Inhibition of the Akt/mTOR Pathway

Experimental Workflow for Investigating Anti-Cancer Effects:

A typical workflow to investigate the anti-cancer properties of **Prunetrin** would involve the following steps:





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Workflow for Anti-Cancer Studies

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